molecular formula C9H10ClNO2 B1629051 Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- CAS No. 801235-15-4

Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)-

Cat. No.: B1629051
CAS No.: 801235-15-4
M. Wt: 199.63 g/mol
InChI Key: DVGDMKXGEIYCLJ-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- is an organic compound with a molecular formula of C9H10ClNO2 This compound is characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino, chloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-chloro-5-methoxybenzaldehyde.

    Condensation Reaction: The starting material undergoes a condensation reaction with an appropriate reagent, such as acetyl chloride, in the presence of a base like pyridine. This reaction forms the ethanone derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a hydroxyl group instead of an amino group, leading to different chemical and biological properties.

    Ethanone, 1-(2-amino-5-chlorophenyl)-:

Uniqueness

Ethanone, 1-(2-amino-3-chloro-5-methoxyphenyl)- is unique due to the specific combination of amino, chloro, and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-amino-3-chloro-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5(12)7-3-6(13-2)4-8(10)9(7)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGDMKXGEIYCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621603
Record name 1-(2-Amino-3-chloro-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801235-15-4
Record name 1-(2-Amino-3-chloro-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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